molecular formula C9H4Cl2O B8325597 3-(3,4-Dichlorophenyl)-2-propynal

3-(3,4-Dichlorophenyl)-2-propynal

Cat. No. B8325597
M. Wt: 199.03 g/mol
InChI Key: NOISOSBHCJFYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138377B2

Procedure details

Pyridinium chlorochromate (24.23 g; 112.4 mmol; 2 eq) was added to a stirred solution of 3-(3,4-dichlorophenyl)prop-2-yn-1-ol (11.3 g; 56.2 mmol) in dichloromethane (225 mL) at room temperature. The mixture was stirred for 3.5 h until TLC (2:1 heptane/ethyl acetate) indicated the disappearance of the starting propargyl alcohol. The mixture was then filtered through a bed of celite, and the filter cake was rinsed with dichloromethane (150 mL). The dichloromethane was concentrated using a rotary evaporator to give the desired product (5.48 g; 27.5 mmol; 49%) which was used in the next step without further purification. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.20 (d, 1H) 7.31 (d, 1H) 7.51 (s, 1H) 9.43 (s, 1H).
Quantity
24.23 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[Cl:12][C:13]1[CH:14]=[C:15]([C:20]#[C:21][CH2:22][OH:23])[CH:16]=[CH:17][C:18]=1[Cl:19].CCCCCCC.C(OCC)(=O)C.C(O)C#C>ClCCl>[Cl:12][C:13]1[CH:14]=[C:15]([C:20]#[C:21][CH:22]=[O:23])[CH:16]=[CH:17][C:18]=1[Cl:19] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
24.23 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
11.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C#CCO
Name
Quantity
225 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a bed of celite
WASH
Type
WASH
Details
the filter cake was rinsed with dichloromethane (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane was concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C#CC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.5 mmol
AMOUNT: MASS 5.48 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.